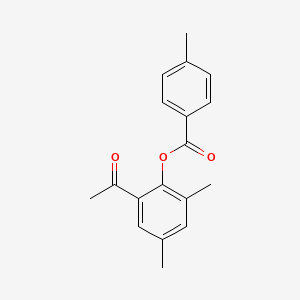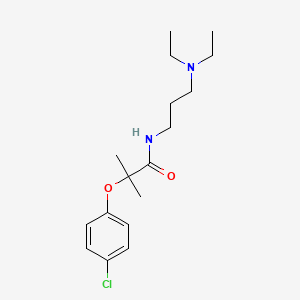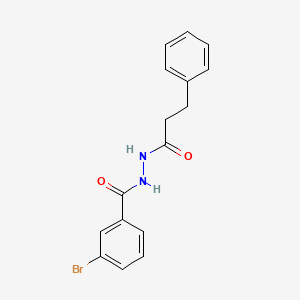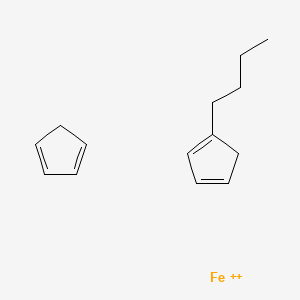
Ferrous; 1-butylcyclopenta-1,3-diene; cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) is an organometallic compound that features a central iron ion coordinated to two cyclopentadienyl anions and one butyl-substituted cyclopentadienyl anion. This compound is part of the broader class of metallocenes, which are known for their sandwich-like structure where a metal ion is sandwiched between two aromatic rings. These compounds are of significant interest in both academic and industrial chemistry due to their unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) typically involves the reaction of iron(II) chloride with cyclopentadienyl anions. The cyclopentadienyl anions are usually generated in situ from cyclopentadiene by deprotonation with a strong base such as sodium hydride. The butyl-substituted cyclopentadienyl anion can be prepared similarly from 1-butylcyclopenta-1,3-diene. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the iron center.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve the same basic principles but with optimizations for yield and purity. This might include the use of continuous flow reactors to maintain a controlled environment and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) can undergo a variety of chemical reactions, including:
Oxidation: The iron center can be oxidized to a higher oxidation state.
Reduction: The iron center can be reduced to a lower oxidation state.
Substitution: Ligands on the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Ligand substitution reactions often use reagents such as phosphines or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an iron(III) complex, while reduction might yield an iron(0) complex.
Scientific Research Applications
1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: It is studied for its potential use in bioinorganic chemistry, particularly in the modeling of metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to coordinate with various ligands.
Industry: It is used in the production of high-performance materials, including certain types of plastics and rubbers.
Mechanism of Action
The mechanism by which 1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) exerts its effects typically involves the coordination of the iron center with various ligands. This coordination can alter the electronic properties of the iron center, making it more or less reactive depending on the nature of the ligands. The molecular targets and pathways involved depend on the specific application but often involve the activation or deactivation of certain chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another well-known metallocene with two cyclopentadienyl anions coordinated to an iron center.
Nickelocene: Similar structure but with nickel as the central metal ion.
Cobaltocene: Similar structure but with cobalt as the central metal ion.
Uniqueness
1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) is unique due to the presence of the butyl group, which can influence the compound’s reactivity and solubility. This makes it particularly useful in applications where these properties are important, such as in certain types of catalysis or material science.
Properties
Molecular Formula |
C14H20Fe+2 |
|---|---|
Molecular Weight |
244.15 g/mol |
IUPAC Name |
1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C9H14.C5H6.Fe/c1-2-3-6-9-7-4-5-8-9;1-2-4-5-3-1;/h4-5,7H,2-3,6,8H2,1H3;1-4H,5H2;/q;;+2 |
InChI Key |
AQCAVXIGTCIRJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC1.C1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


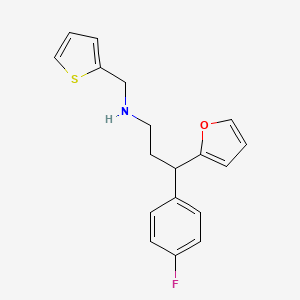

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B14144002.png)
![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide](/img/structure/B14144013.png)


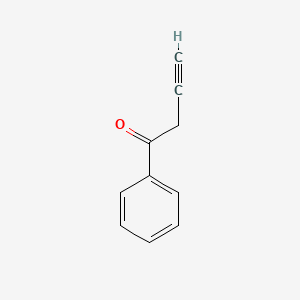
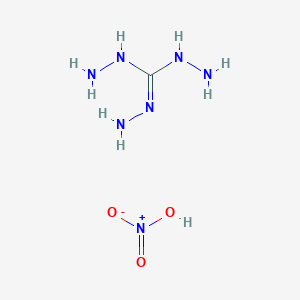
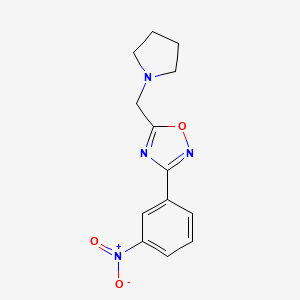
![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)
